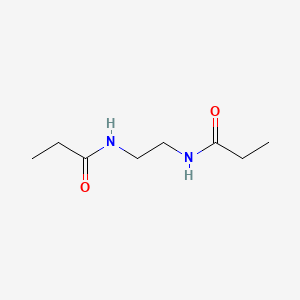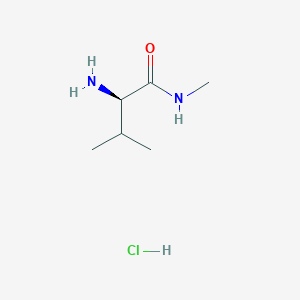
4-(2-Methylpropoxy)benzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpropoxy)benzenethiol is an organic compound with the molecular formula C10H14OS It is a derivative of benzenethiol, where the benzene ring is substituted with a 2-methylpropoxy group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)benzenethiol typically involves the following steps:
Starting Material: The synthesis begins with benzenethiol.
Substitution Reaction: The benzenethiol undergoes a substitution reaction with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in an organic solvent like ethanol or acetone.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions
4-(2-Methylpropoxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzenethiol derivatives.
科学研究应用
4-(2-Methylpropoxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Methylpropoxy)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzenethiol: The parent compound with a thiol group attached to a benzene ring.
4-Methoxybenzenethiol: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
4-Ethylbenzenethiol: Contains an ethyl group instead of a 2-methylpropoxy group.
Uniqueness
4-(2-Methylpropoxy)benzenethiol is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC 名称 |
4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H14OS/c1-8(2)7-11-9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChI 键 |
XJHAXOAGVURQJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)



![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)


![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)

![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)

